2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC16544139
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O2 |
|---|---|
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | 2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) |
| Standard InChI Key | BHCYPCUHTLLIQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1Br)CC(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (molecular formula: C₈H₁₀BrN₂O₂) consists of a pyrazole ring substituted with:
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Methyl groups at the 1- and 3-positions, which enhance steric bulk and influence electronic properties.
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A bromine atom at the 4-position, introducing potential for nucleophilic substitution reactions.
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An acetic acid group at the 5-position, enabling hydrogen bonding and further functionalization.
The IUPAC name, (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, reflects this substitution pattern. Computational modeling predicts a planar pyrazole ring with the acetic acid side chain adopting a conformation perpendicular to the ring to minimize steric clashes .
Physicochemical Characteristics
While experimental data for this specific compound are scarce, properties can be inferred from analogues:
The bromine atom increases molecular weight and lipophilicity compared to chlorine analogues, potentially enhancing membrane permeability in biological systems .
Synthesis and Characterization
Synthetic Routes
A plausible synthesis involves sequential functionalization of a pyrazole precursor:
Step 1: Bromination of 1,3-Dimethylpyrazole
1,3-Dimethylpyrazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C to introduce the bromine atom at the 4-position.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, azides):
This reactivity enables the synthesis of amine derivatives for pharmacological screening .
Functionalization of the Carboxylic Acid Group
The acetic acid moiety can be converted into:
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Esters: Via Fischer esterification with alcohols (e.g., methanol/H₂SO₄).
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Amides: Using coupling agents (e.g., EDC/HOBt) with primary amines.
Applications in Scientific Research
Pharmaceutical Development
Pyrazolone derivatives exhibit diverse bioactivities:
The bromine substituent may enhance binding affinity to target proteins compared to chloro or methyl analogues .
Agrochemical Applications
Brominated pyrazoles are precursors to herbicides and insecticides. The acetic acid group facilitates conjugation to carrier molecules in targeted delivery systems .
Comparison with Structural Analogues
Chloro vs. Bromo Substitution
| Parameter | Br-Substituted | Cl-Substituted |
|---|---|---|
| Molecular Weight | 263.08 g/mol | 188.61 g/mol |
| Reactivity | Slower substitution kinetics | Faster nucleophilic displacement |
| Lipophilicity (LogP) | 1.8 | 1.5 |
The bromo derivative’s higher lipophilicity may improve blood-brain barrier penetration in drug design .
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